
4-fluoro-3-methyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
“4-fluoro-3-methyl-1H-indole-2-carboxylic acid” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The investigation of novel methods of synthesis has attracted the attention of the chemical community . For instance, a solution of the hydrazone was heated to above 160 °C, and the produced rutaecarpine was slowly precipitated, upon recrystallization from dimethylformamide (DMF), the target natural product rutaecarpine was provided in a moderate yield .Molecular Structure Analysis
The molecular structure of “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” is represented by the formula C10H8FNO2 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” can be found in various databases .Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
Indole derivatives are used as reactants for the total synthesis of various alkaloids, such as dibromophakellin and trachelanthamidine. These compounds have significant biological activities and potential therapeutic applications .
Antiviral Activity
Some indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This suggests that “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” could potentially be used in the development of antiviral agents .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
Indole derivatives have been used to prepare potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids in cells and associated with various inflammatory and hyperproliferative diseases .
Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is critical in many aspects of embryonic development, and its dysregulation can lead to cancer. Indole derivatives are used to prepare inhibitors that can disrupt Gli1-mediated transcription in this pathway .
Cycloaddition Reactions
Indoles serve as versatile building blocks in cycloaddition reactions, which are crucial for constructing complex molecular architectures found in natural products and pharmaceuticals. This includes the synthesis of carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .
Cancer Treatment
Indole derivatives are increasingly being recognized for their potential as biologically active compounds in treating cancer cells. They show various vital properties that could be harnessed for therapeutic interventions .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMTLAHNARHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



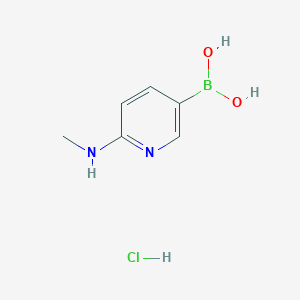
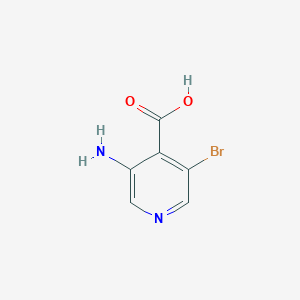
![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)
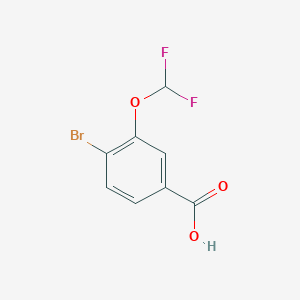

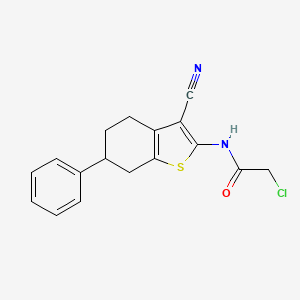

![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)
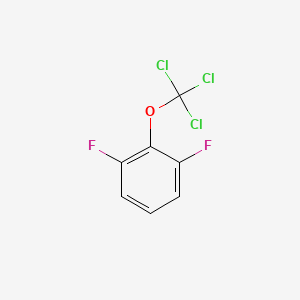
![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)
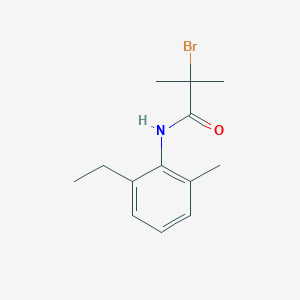
![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)